(R)-1-Boc-2-isopropylpiperazine

Description

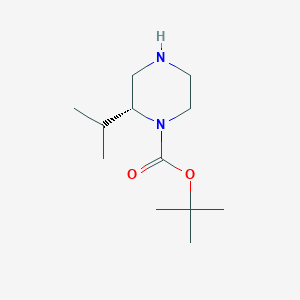

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWGWFHWJARJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647501 | |

| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-04-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(1-methylethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-2-isopropylpiperazine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of (R)-1-Boc-2-isopropylpiperazine, a key building block in synthetic and medicinal chemistry. The information presented herein is intended to support research and development activities.

Quantitative Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for reaction planning, analytical method development, and interpretation of experimental results.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 228.33 g/mol | [1][2][4] |

| IUPAC Name | tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Canonical SMILES | CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | [1] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the connectivity of atoms and the key functional groups, including the piperazine ring, the N-Boc protecting group, and the chiral isopropyl substituent at the C2 position.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically proprietary to chemical suppliers or are published in peer-reviewed scientific literature. For specific synthetic procedures, researchers are advised to consult chemical databases and academic journals. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound.

References

The Stereochemistry of (R)-1-Boc-2-isopropylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the stereochemistry of (R)-1-Boc-2-isopropylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chiral center at the 2-position, as in this compound, allows for the synthesis of stereospecific molecules with potentially enhanced therapeutic properties.[1] This guide covers the synthesis, purification, and characterization of this important compound, presenting key data in a clear and accessible format.

Physicochemical Properties

This compound is a chiral molecule with the (R)-configuration at the carbon atom bearing the isopropyl group. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl (2R)-2-isopropylpiperazine-1-carboxylate |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 280 - 285 °C at 760 mmHg |

| Density | Approx. 0.97 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform |

Synthesis and Chiral Resolution

The enantiomerically pure this compound is most commonly prepared through the chiral resolution of a racemic mixture of 2-isopropylpiperazine, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Chiral Resolution of (±)-2-Isopropylpiperazine

The resolution of racemic 2-isopropylpiperazine is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. L-(+)-tartaric acid is a commonly used resolving agent for this purpose.[1] The process involves the selective crystallization of the less soluble diastereomeric salt, (R)-2-isopropylpiperazine-L-tartrate.

Experimental Protocol: Chiral Resolution of (±)-2-Isopropylpiperazine (Adapted from a similar procedure for 2-methylpiperazine)

-

Diastereomeric Salt Formation:

-

Dissolve L-(+)-tartaric acid (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a polar organic solvent like ethanol or methanol).

-

To this solution, add racemic (±)-2-isopropylpiperazine (1.0 equivalent).

-

Heat the mixture to ensure complete dissolution of all components.

-

Slowly cool the solution to induce the crystallization of the (R)-2-isopropylpiperazine-L-tartrate salt. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

-

Allow the crystallization to proceed at a controlled temperature to maximize yield and purity.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble (S)-2-isopropylpiperazine-L-tartrate salt.

-

The enantiomeric purity of the salt can be further enhanced by recrystallization.

-

-

Liberation of (R)-2-Isopropylpiperazine:

-

Dissolve the isolated (R)-2-isopropylpiperazine-L-tartrate salt in water.

-

Add a strong base, such as a solution of sodium hydroxide or potassium hydroxide, to neutralize the tartaric acid and liberate the free (R)-2-isopropylpiperazine.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the (R)-2-isopropylpiperazine.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-isopropylpiperazine.

-

Boc Protection of (R)-2-Isopropylpiperazine

The final step in the synthesis is the protection of the secondary amine of (R)-2-isopropylpiperazine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Experimental Protocol: Boc Protection of (R)-2-Isopropylpiperazine

-

Dissolve (R)-2-isopropylpiperazine (1.0 equivalent) in a suitable solvent, such as dichloromethane, tetrahydrofuran (THF), or a mixture of THF and water.

-

Add a base, such as triethylamine or sodium bicarbonate (1.1-1.5 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

If an aqueous workup is required, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Stereochemical Characterization

The stereochemical integrity and purity of this compound are critical for its application in stereospecific synthesis. The following data, while not available for the specific target molecule in the searched literature, are representative of what would be expected based on similar compounds.

| Parameter | Typical Expected Value |

| Specific Rotation [α]D | A positive value is expected for the (R)-enantiomer. For the analogous (R)-1-Boc-2-benzylpiperazine, a value of +28 ± 2º (c=1 in CHCl₃) has been reported.[2] |

| Enantiomeric Excess (ee) | >98% (as determined by chiral HPLC or NMR analysis with a chiral shift reagent) |

Spectroscopic Data

¹H NMR and ¹³C NMR Spectroscopy

While specific NMR data for this compound was not found in the searched literature, the following are predicted chemical shifts based on the analysis of similar structures. The numbering of the piperazine ring for NMR assignment is as follows: the nitrogen bearing the Boc group is N1, and the carbon bearing the isopropyl group is C2.

Expected ¹H NMR (CDCl₃, 500 MHz) Chemical Shifts (δ, ppm):

-

Isopropyl CH: A multiplet or septet around 2.0-2.5 ppm.

-

Isopropyl CH₃: Two doublets around 0.9-1.1 ppm.

-

Piperazine ring protons: A series of complex multiplets between 2.5 and 4.0 ppm.

-

Boc (CH₃)₃: A singlet at approximately 1.45 ppm.

Expected ¹³C NMR (CDCl₃, 125 MHz) Chemical Shifts (δ, ppm):

-

Boc C=O: ~155 ppm

-

Boc C(CH₃)₃: ~80 ppm

-

Piperazine C2: ~55-60 ppm

-

Other Piperazine Carbons: ~40-50 ppm

-

Isopropyl CH: ~30-35 ppm

-

Boc C(CH₃)₃: ~28.5 ppm

-

Isopropyl CH₃: ~18-20 ppm

X-ray Crystallography

As of the latest search, a crystal structure for this compound has not been deposited in publicly available crystallographic databases. The determination of its solid-state conformation would require single-crystal X-ray diffraction analysis. Such an analysis would provide definitive proof of the (R)-configuration and reveal details about the conformation of the piperazine ring and the orientation of the isopropyl and Boc groups.

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a logical workflow that begins with the resolution of the racemic starting material and concludes with the protection of the desired enantiomer.

Caption: Synthetic workflow for this compound.

The overall logic of the chiral resolution and subsequent protection is a well-established and effective method for accessing enantiomerically pure building blocks for drug discovery and development.

References

Importance of chirality in isopropylpiperazine drug candidates

An In-depth Technical Guide on the Importance of Chirality in Isopropylpiperazine Drug Candidates

For: Researchers, Scientists, and Drug Development Professionals

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. These mirror-image isomers, known as enantiomers, can exhibit profound differences in their biological activity. While one enantiomer (the eutomer) may elicit the desired therapeutic effect, its counterpart (the distomer) can be less active, inactive, or even responsible for adverse effects.[1] Biological systems, being inherently chiral, often interact stereoselectively with drug molecules. Receptors, enzymes, and other biological targets can differentiate between enantiomers, leading to distinct pharmacodynamic and pharmacokinetic profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for detailed studies on the individual enantiomers of a chiral drug candidate.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[3][4] The introduction of a chiral center, such as an isopropyl group, to the piperazine ring creates stereoisomers that can display significantly different biological activities. This guide explores the critical importance of considering chirality in the research and development of isopropylpiperazine-based drug candidates, with a focus on their differential effects on biological targets and signaling pathways.

The Isopropylpiperazine Moiety in Drug Discovery

The isopropylpiperazine scaffold is a key component in a variety of pharmacologically active compounds. The piperazine ring itself, with its two nitrogen atoms, can be readily modified to modulate properties like solubility, bioavailability, and target affinity.[4] The addition of an isopropyl group introduces a chiral center, leading to (R)- and (S)-enantiomers. This chirality can profoundly influence how the molecule interacts with its biological target, making stereoselective synthesis and testing essential steps in the drug discovery process.

Stereoselectivity in Receptor Binding: A Case Study with Nicotinic Acetylcholine Receptors (nAChRs)

The differential binding of enantiomers to their biological targets is a cornerstone of chiral pharmacology. A compelling illustration of this principle can be observed in the interaction of chiral ligands with nicotinic acetylcholine receptors (nAChRs), which are crucial targets for various neurological conditions. While specific data for isopropylpiperazine derivatives is limited in the public domain, a study on structurally related chiral quinuclidine-triazole ligands provides a clear example of stereoselective binding to nAChRs.[2] The (S)-enantiomers in this study consistently showed a higher binding affinity for the α3β4 nAChR subtype compared to their (R)-counterparts.[2]

This stereoselectivity highlights the importance of a precise three-dimensional fit between the ligand and the receptor's binding pocket.

Table 1: Comparative Binding Affinities (Ki, nM) of Chiral Ligand Enantiomers for nAChR Subtypes

| Compound | Target Receptor | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | Selectivity (R/S) |

| AK1/AK2 | α3β4 nAChR | 2.28 | 601 | 263.6 |

| α7 nAChR | 9760 | 112 | 0.01 | |

| AK3/AK4 | α3β4 nAChR | 3.18 | 112 | 35.2 |

| α7 nAChR | >10000 | 256 | <0.02 |

Data adapted from a study on chiral quinuclidine-triazole ligands, serving as a representative example of stereoselective receptor binding.[2]

Caption: Stereoselective binding of enantiomers to a receptor.

Impact on Cellular Signaling: The PI3K/AKT Pathway

The differential effects of chiral drug candidates can extend beyond receptor binding to the modulation of entire intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in diseases such as cancer.[5][6]

Piperazine derivatives have been identified as inhibitors of this pathway. The chirality of an isopropylpiperazine-based inhibitor can significantly influence its potency and selectivity, leading to one enantiomer being a more effective modulator of the PI3K/AKT pathway than the other. This highlights the necessity of evaluating the effects of individual enantiomers on downstream signaling events.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

Stereoselective Synthesis of a Chiral Isopropylpiperazine Derivative (Representative Protocol)

This protocol outlines a general method for the synthesis of an N-aryl-N'-isopropylpiperazine derivative, a common structural motif in pharmacologically active compounds.

-

Protection of Piperazine: To a solution of piperazine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, concentrate the mixture under reduced pressure and purify by column chromatography to yield mono-Boc-protected piperazine.

-

N-Arylation: To a solution of mono-Boc-protected piperazine (1.0 eq) and an appropriate aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq). Heat the mixture to 80°C and stir for 24 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

-

Boc Deprotection: Dissolve the N-aryl-N'-Boc-piperazine intermediate in DCM and add trifluoroacetic acid (TFA) (5.0 eq) at 0°C. Stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Reductive Amination with Acetone: Dissolve the deprotected N-arylpiperazine in methanol. Add acetone (1.5 eq) followed by sodium cyanoborohydride (1.5 eq) in portions. Stir the reaction at room temperature for 12 hours. Quench the reaction with water, extract with DCM, dry the organic layer, concentrate, and purify by column chromatography to obtain the racemic N-aryl-N'-isopropylpiperazine.

Chiral HPLC Separation of Isopropylpiperazine Enantiomers

This protocol provides a general method for the analytical separation of the (R)- and (S)-enantiomers of a chiral isopropylpiperazine derivative.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective for separating piperazine derivatives.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine, DEA) is a common mobile phase for normal-phase chiral separations. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.

-

Protocol:

-

Prepare a stock solution of the racemic isopropylpiperazine derivative in the mobile phase at a concentration of 1 mg/mL.

-

Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Optimize the separation by adjusting the ratio of n-hexane to isopropanol and the concentration of the basic additive to achieve baseline resolution (Rs > 1.5) of the two enantiomeric peaks.

-

Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of a chiral isopropylpiperazine drug candidate on the phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway.[3][7]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Boc-2-isopropylpiperazine: A Cornerstone in Chiral Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-isopropylpiperazine has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, combining a sterically defined chiral center with the versatile piperazine scaffold, make it an invaluable asset in the synthesis of complex, stereospecific drug candidates. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the N4 position, enabling a wide range of synthetic transformations while preserving the integrity of the chiral center at C2. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 674792-04-2[1] |

| Molecular Formula | C₁₂H₂₄N₂O₂[1] |

| Molecular Weight | 228.33 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | Approx. 280 - 285 °C at 760 mmHg[2] |

| Density | Approx. 0.97 g/cm³[2] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform.[2] |

| Chirality | (R)-configuration[2] |

| XLogP3-AA | 1.9[1] |

Table 2: NMR Spectroscopic Data for this compound

Note: The following data is predicted and typical for this compound. Exact chemical shifts (δ) can vary depending on the solvent and concentration.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.4 (3C, CH₃) |

| Boc (C(CH₃)₃) | - | ~79.5 (1C, Quaternary) |

| Boc (C=O) | - | ~154.7 |

| Isopropyl (CH(CH₃)₂) | ~0.9 (d, 3H), ~1.0 (d, 3H) | ~19.0, ~19.5 |

| Isopropyl (CH(CH₃)₂) | ~2.0-2.2 (m, 1H) | ~32.0 |

| Piperazine C2-H | ~3.8-4.0 (m, 1H) | ~55.0 |

| Piperazine Ring CH₂ | ~2.6-3.2 (m, 6H) | ~45.0, ~46.0, ~50.0 |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug development. Key strategies include chiral pool synthesis starting from natural amino acids and the direct N-Boc protection of the chiral piperazine.

Experimental Protocol 1: N-Boc Protection of (R)-2-isopropylpiperazine

This protocol describes a general method for the protection of the N1 position of the piperazine ring using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-isopropylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-isopropylpiperazine (1.0 equiv.) in DCM or THF.

-

Add a base, such as triethylamine (1.2 equiv.) or an aqueous solution of sodium bicarbonate.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise or as a solution in the reaction solvent at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, if an organic solvent was used, wash the reaction mixture with water and then brine. If a biphasic system was used, separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel if necessary.

Key Synthetic Transformations

This compound is a versatile intermediate that can undergo various chemical transformations, primarily involving the deprotection of the Boc group followed by functionalization of the newly exposed secondary amine.

Experimental Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and effective method for removing the Boc protecting group.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (R)-2-isopropylpiperazine.

Table 3: Common Synthetic Transformations of this compound

| Reaction Type | Description | Common Reagents | Resulting Products |

| Deprotection | Removal of the Boc group to expose the free amine.[4] | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)[4] | (R)-2-isopropylpiperazine[4] |

| N-Alkylation | The deprotected amine can undergo nucleophilic substitution.[4] | Alkyl halides, Epoxides | N4-alkylated (R)-2-isopropylpiperazine derivatives |

| N-Arylation | Coupling of the deprotected amine with aryl halides. | Aryl halides, Palladium catalysts (e.g., Buchwald-Hartwig amination) | N4-arylated (R)-2-isopropylpiperazine derivatives |

| Amide Coupling | The deprotected amine can be coupled with carboxylic acids.[4] | Carboxylic acids, Coupling agents (e.g., HATU, EDC, DCC)[4] | N4-acylated (R)-2-isopropylpiperazine derivatives |

| Reductive Amination | Reaction of the deprotected amine with aldehydes or ketones.[4] | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃)[4] | N4-substituted (R)-2-isopropylpiperazine derivatives |

Application in Drug Discovery: A Case Study on NK1 Receptor Antagonists

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system.[4] Chiral piperazines, such as derivatives of (R)-2-isopropylpiperazine, are key components in the synthesis of neurokinin-1 (NK1) receptor antagonists. These antagonists have therapeutic potential for treating conditions like chemotherapy-induced nausea and vomiting, depression, and anxiety. A notable example is Vestipitant, a potent and selective NK1 receptor antagonist.

The endogenous ligand for the NK1 receptor is Substance P (SP).[5] The binding of SP to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[6] This primarily involves the activation of Gq and Gs heterotrimeric G-proteins, leading to an increase in intracellular second messengers such as calcium (Ca²⁺), cyclic AMP (cAMP), and inositol trisphosphate (IP3).[5] These messengers, in turn, activate downstream pathways including the MAPK/ERK and PI3K/Akt pathways, resulting in various physiological responses.[6] NK1 receptor antagonists work by competitively blocking the binding of Substance P to the receptor, thereby inhibiting this signaling cascade.

Visualizations

Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Caption: General Experimental Workflow for Drug Discovery using this compound.

Conclusion

This compound stands out as a high-value chiral building block for the synthesis of enantiomerically pure pharmaceutical compounds. Its utility is underscored by its role as a key intermediate in the development of drugs targeting the central nervous system, such as NK1 receptor antagonists. The synthetic accessibility of this building block, coupled with the well-established protocols for its subsequent functionalization, ensures its continued importance in the pipelines of drug discovery and development. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

References

- 1. This compound | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Manufacturer & Supplier in China | CAS 1110775-48-4 | High Purity Bulk Supply [pipzine-chem.com]

- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Enantiomerically Pure (R)-2-Isopropylpiperazine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure (R)-2-isopropylpiperazine, a valuable chiral building block in medicinal chemistry. The document details two principal strategies: asymmetric synthesis originating from the chiral pool and the resolution of a racemic mixture. Each approach is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Introduction

(R)-2-isopropylpiperazine is a chiral saturated heterocycle of significant interest in drug discovery due to the prevalence of the piperazine scaffold in a wide array of biologically active compounds. The stereochemistry at the C-2 position is often crucial for target engagement and pharmacological activity. Consequently, robust and efficient methods for the preparation of this enantiomerically pure compound are of high importance. This guide explores the two most effective strategies to achieve this: the de novo synthesis from a chiral precursor, L-valine, and the separation of enantiomers from a racemic mixture of 2-isopropylpiperazine.

Asymmetric Synthesis from L-Valine

The most direct approach to enantiomerically pure (R)-2-isopropylpiperazine is through asymmetric synthesis, utilizing a readily available chiral starting material. L-valine, a naturally occurring amino acid, serves as an excellent chiral precursor for this purpose. The general strategy involves the formation of a chiral diketopiperazine intermediate, followed by its diastereoselective reduction.

Synthesis of the Chiral Diketopiperazine Intermediate

The synthesis begins with the formation of a cyclic dipeptide, also known as a diketopiperazine, from L-valine and a glycine derivative. This intermediate locks the stereochemistry of the isopropyl group.

Experimental Protocol: Synthesis of cyclo(L-Val-Gly)

A common intermediate is the diketopiperazine formed from L-valine and glycine, cyclo(L-Val-Gly).

-

Dipeptide Formation: L-valine is first coupled with a protected glycine, such as N-Cbz-glycine, using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection and Cyclization: The protecting group on the glycine residue is removed (e.g., by hydrogenation for a Cbz group), and the resulting dipeptide is induced to cyclize, often by heating in a suitable solvent like isopropanol or by treatment with a mild base.

Reduction of the Diketopiperazine

The key step is the stereoselective reduction of the diketopiperazine to the desired piperazine. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol: Reduction of cyclo(L-Val-Gly) to (R)-2-isopropylpiperazine

-

A solution of cyclo(L-Val-Gly) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise to the cooled solution of the diketopiperazine. A molar excess of the reducing agent is required to reduce both amide bonds.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide, followed by filtration to remove the aluminum salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or chromatography to yield (R)-2-isopropylpiperazine.

Quantitative Data for Asymmetric Synthesis

| Step | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Diketopiperazine Formation & Reduction | L-Valine derivative | (R)-2-isopropylpiperazine | 50-70 (overall) | >98 | [1] |

Diagram: Asymmetric Synthesis Pathway

Chiral Resolution of Racemic 2-Isopropylpiperazine

An alternative and widely used method is the resolution of a racemic mixture of 2-isopropylpiperazine. This classical approach involves the formation of diastereomeric salts with a chiral resolving agent, followed by their separation based on differences in solubility.

Synthesis of Racemic 2-Isopropylpiperazine

The starting material for chiral resolution is the racemic 2-isopropylpiperazine, which can be synthesized through various methods. A common industrial method involves the reaction of diethanolamine with isopropylamine at high temperatures in the presence of a catalyst.[2]

Experimental Protocol: Synthesis of Racemic 2-Isopropylpiperazine

-

Diethanolamine and isopropylamine are charged into a high-pressure autoclave containing an alumina-nickel catalyst.[2]

-

The autoclave is sealed and heated to a temperature of approximately 250 °C for several hours.[2]

-

After cooling, the catalyst is removed by filtration.

-

The filtrate is subjected to fractional distillation to isolate the racemic 2-isopropylpiperazine.

Chiral Resolution via Diastereomeric Salt Formation

The resolution of racemic 2-isopropylpiperazine is effectively achieved using an enantiomerically pure chiral acid, such as (+)-tartaric acid. The two enantiomers of the piperazine form diastereomeric salts with the chiral acid, which exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[1][3][4]

Experimental Protocol: Chiral Resolution of (±)-2-Isopropylpiperazine

-

Salt Formation: Racemic 2-isopropylpiperazine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the piperazine solution. The mixture is heated to ensure complete dissolution.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The less soluble diastereomeric salt, the ((R)-2-isopropylpiperazinium (+)-tartrate), will preferentially crystallize out of the solution.

-

Isolation: The crystallized salt is collected by filtration and washed with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as an aqueous solution of sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-2-isopropylpiperazine.

-

Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-2-isopropylpiperazine. The product can be further purified by distillation.

Quantitative Data for Chiral Resolution

| Step | Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |

| Racemate Synthesis | Diethanolamine, Isopropylamine | (±)-2-Isopropylpiperazine | 40-60 | N/A | [2] |

| Chiral Resolution | (±)-2-Isopropylpiperazine | (R)-2-isopropylpiperazine | 35-45 (per enantiomer) | >95 | [3][4] |

Diagram: Chiral Resolution Workflow

Conclusion

This guide has detailed two robust and experimentally validated strategies for the synthesis of enantiomerically pure (R)-2-isopropylpiperazine. The choice between asymmetric synthesis and chiral resolution will depend on factors such as the availability of starting materials, scalability requirements, and cost considerations. The asymmetric synthesis from L-valine offers a more direct route to the desired enantiomer, potentially with higher overall yields. In contrast, chiral resolution, while involving the synthesis of a racemic intermediate and a separation step, is a well-established and often highly effective method for obtaining enantiopure amines. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for (R)-1-Boc-2-isopropylpiperazine: An Application Note for Researchers

Introduction

(R)-1-Boc-2-isopropylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, frequently incorporated into biologically active compounds due to its favorable physicochemical properties that can enhance interactions with biological targets. The specific stereochemistry conferred by the (R)-isopropyl group is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles. This document provides a detailed protocol for the synthesis of this compound via the protection of the corresponding chiral amine with di-tert-butyl dicarbonate (Boc₂O).

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 280 - 285 °C at 760 mmHg[1] |

| Density | Approximately 0.97 g/cm³[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform.[1] |

Experimental Protocol

This protocol details the synthesis of this compound from (R)-2-isopropylpiperazine.

Materials and Reagents:

-

(R)-2-isopropylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (R)-2-isopropylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10 mL per gram of piperazine). Place the flask in an ice bath and stir the solution.

-

Base Addition: To the cooled solution, add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-Boc protected piperazine derivatives, which can be expected for the synthesis of this compound.

| Parameter | Value | Reference |

| Typical Yield | ≥ 90% | [2] |

| Reported Purity | ≥ 99.5% | [2] |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound, a valuable chiral intermediate for the development of novel therapeutics. The use of Boc protection is a standard and effective strategy for selectively masking one of the amine functionalities of the piperazine ring, allowing for further synthetic transformations at the unprotected secondary amine. The straightforward nature of the reaction and purification steps makes this protocol accessible to researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Note: A Scalable and Cost-Effective Synthesis of N-Boc-Piperazine from Diethanolamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a pivotal intermediate in the chemical and pharmaceutical sectors.[1] Its unique monosubstituted structure provides a versatile scaffold for synthesizing a multitude of active pharmaceutical ingredients (APIs).[1][2] The tert-butoxycarbonyl (Boc) protecting group is widely favored due to its stability across various reaction conditions and its straightforward removal under mild acidic environments.[1]

Traditionally, N-Boc-piperazine is synthesized by the direct Boc-protection of piperazine. However, this method is often plagued by the formation of the di-substituted byproduct, leading to complex purification procedures, reduced yields, and increased costs, particularly for large-scale production.[2][3][4] An innovative and more efficient three-step synthesis starting from the inexpensive and readily available diethanolamine has been developed.[1][2][3][4] This method involves chlorination, Boc protection, and subsequent aminolysis cyclization, offering significant advantages in yield, purity, and cost-effectiveness, making it highly suitable for industrial applications.[2][3][4]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial-scale production depends on multiple factors including cost, yield, purity, and safety. The diethanolamine-based method presents a more sustainable and economically viable alternative to traditional approaches.

| Parameter | Synthesis from Diethanolamine | Traditional Synthesis from Piperazine |

| Starting Material | Diethanolamine (cost-effective, readily available)[1][2] | Anhydrous Piperazine (higher cost)[2][3] |

| Key Steps | 1. Chlorination2. Boc Protection3. Aminolysis Cyclization[1][2] | 1. (Optional) Salt Formation2. Boc Protection[1][2] |

| Typical Yield | > 93.5%[3][4] | Lower, variable due to di-protection[2][3] |

| Purity | High purity achievable with simple work-up[2] | Requires extensive purification (washing, chromatography)[1][2] |

| Byproducts | Fewer problematic byproducts | Significant di-Boc-piperazine formation[1][2] |

| Scalability | Well-suited for industrial production[2][3] | Challenging due to purification needs |

| Cost-Effectiveness | High, due to cheap raw materials and high yield[2][4] | Lower, due to expensive starting material and lower yield[2] |

Experimental Workflow Visualization

The synthesis from diethanolamine is a streamlined three-step process, as illustrated in the workflow diagram below.

Caption: Workflow for the synthesis of N-Boc-piperazine from diethanolamine.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the large-scale synthesis of N-Boc-piperazine from diethanolamine.

Step 1: Synthesis of Bis(2-chloroethyl)amine (Chlorination)

-

Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge diethanolamine.

-

Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the diethanolamine while maintaining temperature control. The molar ratio of the chlorinating agent to diethanolamine should be carefully controlled, typically in the range of 2-5:1.[5]

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion, as monitored by appropriate in-process controls (e.g., TLC, GC).

-

Work-up: Upon reaction completion, the excess chlorinating agent is typically removed under reduced pressure. The resulting crude bis(2-chloroethyl)amine is often used directly in the next step without extensive purification.[1]

Step 2: Synthesis of tert-Butyl bis(2-chloroethyl)carbamate (Boc Protection)

-

Reaction Setup: To the reactor containing the crude bis(2-chloroethyl)amine from the previous step, add a suitable solvent and an inorganic base (e.g., sodium carbonate).[2]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the mixture. The molar ratio of Boc₂O to the initial diethanolamine should be approximately 0.95-1.05:1.[2]

-

Reaction Conditions: Stir the reaction mixture at ambient temperature. The reaction is typically complete within 12-16 hours.[2]

-

Work-up: The resulting product, tert-butyl bis(2-chloroethyl)carbamate, can be isolated or carried forward as a solution to the next step.

Step 3: Synthesis of N-Boc-piperazine (Aminolysis Cyclization)

-

Reaction Setup: To the tert-butyl bis(2-chloroethyl)carbamate intermediate, slowly add concentrated ammonia water.

-

Reagent Ratio: The molar ratio of ammonia (NH₃) to the initial diethanolamine is crucial for efficient cyclization and should be in the range of 2-4:1.[1][2]

-

Reaction Conditions: Heat the reaction mixture to approximately 60°C and maintain this temperature for about 2.5 hours.[1]

-

Work-up and Purification:

-

Cool the reaction mixture to below 25°C.[1]

-

Perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate.[1]

-

Combine the organic layers and dry them over an anhydrous drying agent (e.g., sodium sulfate).[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure, ensuring the temperature does not exceed 60°C.[1]

-

Cool the resulting residue to crystallize the product.[1]

-

-

Final Product: The final product, N-Boc-piperazine, is obtained as a white to light yellow powder.[1]

Summary of Quantitative Data

| Step | Key Reagents | Molar Ratio (Reagent:Diethanolamine) | Temperature | Time | Typical Yield |

| 1. Chlorination | Thionyl Chloride (SOCl₂) | 2-5 : 1[5] | Reflux | Varies | (Intermediate) |

| 2. Boc Protection | Boc₂O, Na₂CO₃ | 0.95-1.05 : 1[2] | Ambient | 12-16 h[2] | (Intermediate) |

| 3. Cyclization | Ammonia (NH₃) | 2-4 : 1[1][2] | ~60°C[1] | ~2.5 h[1] | > 93.5% (Overall)[3][4] |

The synthesis of N-Boc-piperazine starting from diethanolamine offers a robust, scalable, and highly efficient alternative to traditional methods.[1][2] By leveraging inexpensive raw materials and optimizing reaction conditions, this three-step process provides high yields and purity, minimizing the need for costly and time-consuming purification steps.[2][4] This protocol is well-suited for industrial-scale production, providing a cost-effective pathway to a critical building block for the pharmaceutical industry.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

Application Notes and Protocols for the Chiral Resolution of 2-Isopropylpiperazine Using Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chiral resolution of racemic 2-isopropylpiperazine using an enantiomerically pure form of tartaric acid (either L-(+)-tartaric acid or D-(-)-tartaric acid) as the resolving agent. This method is based on the principle of diastereomeric salt formation, a classical and effective technique for separating enantiomers.[1][2] The protocol has been adapted from established methods for the resolution of structurally similar compounds, such as 2-methylpiperazine.[3][4][5][6][7][8]

The process involves the reaction of racemic 2-isopropylpiperazine with a single enantiomer of tartaric acid to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most notably different solubilities in a specific solvent system, which allows for their separation by fractional crystallization.[1][6][9] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer of 2-isopropylpiperazine is liberated from the isolated diastereomeric salt by treatment with a base.

Physicochemical Data

A summary of the relevant physicochemical properties of the reactants is provided below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Solubility |

| (±)-2-Isopropylpiperazine | C₇H₁₆N₂ | 128.22 | - | Soluble in water and various organic solvents. |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | Colorless crystals or white powder.[7] | Very soluble in water; soluble in alcohol.[7] |

| D-(-)-Tartaric Acid | C₄H₆O₆ | 150.09 | Colorless crystals or white powder. | Very soluble in water; soluble in alcohol. |

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol details the formation of the diastereomeric salts and the subsequent crystallization of the less soluble salt. The choice between L-(+)-tartaric acid and D-(-)-tartaric acid will determine which enantiomer of 2-isopropylpiperazine is obtained in the crystalline salt. For the purpose of this protocol, L-(+)-tartaric acid will be used, which is expected to preferentially crystallize with one of the enantiomers.

Materials:

-

(±)-2-Isopropylpiperazine

-

L-(+)-Tartaric Acid

-

Solvent (e.g., water, ethanol, or a mixture thereof)

-

Reaction vessel with stirring and temperature control

-

Heating and cooling system

Procedure:

-

Dissolution of the Resolving Agent: In the reaction vessel, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of the chosen solvent. Gentle heating may be applied to facilitate dissolution.[9]

-

Addition of the Racemate: To the solution of tartaric acid, add one molar equivalent of (±)-2-isopropylpiperazine with continuous stirring.

-

Heating to Dissolution: Heat the mixture to ensure all components are fully dissolved, forming a clear solution. The temperature will depend on the solvent system used but is often in the range of 60-85°C.[5][8]

-

Controlled Cooling and Crystallization: Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to optimize crystal size and purity.[4] Seeding the solution with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.[5][8]

-

Aging: Allow the mixture to stir at a reduced temperature (e.g., room temperature or below) for a period of time (e.g., 1 to 24 hours) to allow for complete crystallization.[2]

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration.

-

Washing: Wash the isolated crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched 2-Isopropylpiperazine

This protocol describes the process of breaking the diastereomeric salt to recover the free amine.

Materials:

-

Isolated diastereomeric salt of 2-isopropylpiperazine and tartaric acid

-

Aqueous base solution (e.g., 2M Sodium Hydroxide)

-

Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of the Salt: Dissolve the isolated diastereomeric salt in water.

-

Basification: Add the aqueous base solution dropwise with stirring until the solution is strongly alkaline (pH > 12).[9] This neutralizes the tartaric acid and liberates the free 2-isopropylpiperazine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated 2-isopropylpiperazine into an organic solvent. Perform the extraction multiple times (e.g., three times) to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.[9]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-isopropylpiperazine.

Protocol 3: Analytical Monitoring by Chiral HPLC

To determine the success of the resolution, the enantiomeric excess (e.e.) of the liberated 2-isopropylpiperazine must be quantified.[3]

Procedure:

-

Prepare a standard solution of the racemic (±)-2-isopropylpiperazine.

-

Prepare a solution of the enantiomerically enriched 2-isopropylpiperazine obtained from Protocol 2.

-

Analyze both samples using a suitable chiral HPLC column. The mobile phase composition will need to be optimized to achieve good separation of the enantiomers.

-

Calculate the enantiomeric excess by comparing the peak areas of the two enantiomers in the chromatogram of the resolved sample.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the resolution of similar compounds. The actual yields and enantiomeric excess will depend on the optimization of the experimental conditions.

| Parameter | Expected Outcome | Notes |

| Yield of Diastereomeric Salt | High | Dependent on the difference in solubility of the diastereomeric salts and the optimization of crystallization conditions.[4] |

| Enantiomeric Excess (e.e.) | >90% | Recrystallization of the diastereomeric salt may be necessary to achieve higher optical purity.[3] High e.e. is a common outcome for this type of resolution.[4] |

| Overall Yield of Enriched Enantiomer | 30-45% | The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%. The actual yield is influenced by losses during filtration, washing, and extraction steps. |

Visualizations

Logical Relationship of Chiral Resolution

The following diagram illustrates the principle of chiral resolution through diastereomeric salt formation.

Caption: Principle of chiral resolution.

Experimental Workflow

The following diagram outlines the experimental workflow for the chiral resolution of 2-isopropylpiperazine.

Caption: Experimental workflow diagram.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for (R)-1-Boc-2-isopropylpiperazine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-isopropylpiperazine is a valuable chiral building block in the field of asymmetric synthesis, primarily utilized as a precursor for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its rigid piperazine ring and the stereogenic center bearing an isopropyl group make it an effective scaffold for inducing stereoselectivity in chemical reactions. These application notes provide an overview of its utility and detailed protocols for its application.

Introduction to Asymmetric Synthesis Applications

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The introduction of a chiral center at the 2-position, as in this compound, allows for the synthesis of stereospecific drug candidates, which is critical for enhancing therapeutic efficacy and safety profiles.[1]

The primary applications of this compound in asymmetric synthesis involve its use as a chiral auxiliary. In this role, the chiral piperazine fragment is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

While direct use as a chiral ligand in metal-catalyzed reactions is less documented in readily available literature, its derivatives hold potential for such applications. The core utility lies in diastereoselective reactions where the pre-existing chirality of the piperazine derivative dictates the formation of a new stereocenter.

Key Synthetic Transformations

Several key synthetic transformations leverage the chirality of this compound and its derivatives. These include:

-

Diastereoselective Alkylation: The chiral piperazine scaffold can be used to direct the alkylation of an attached prochiral enolate or imine, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Diastereoselective Addition Reactions: Nucleophilic additions to carbonyl groups or imines attached to the chiral piperazine can proceed with high stereocontrol.

-

Synthesis of Chiral Ligands: The this compound core can be elaborated into more complex chiral ligands for asymmetric catalysis.

Application Example: Diastereoselective Alkylation of a Glycine Enolate Equivalent

This section details a representative protocol for the use of a derivative of (R)-2-isopropylpiperazine as a chiral auxiliary in the diastereoselective alkylation of a glycine enolate equivalent. This methodology is a powerful tool for the asymmetric synthesis of α-amino acids.

Reaction Scheme:

Experimental Protocol

Materials:

-

(R)-2-isopropylpiperazine (obtained by deprotection of this compound)

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Alkyl halide (R-X)

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of (R)-1-(bromoacetyl)-3-isopropylpiperazine

-

To a solution of (R)-2-isopropylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add bromoacetyl bromide (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired bromoacetyl derivative.

Step 2: Diastereoselective Alkylation

-

To a solution of the (R)-1-(bromoacetyl)-3-isopropylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the alkyl halide (R-X, 1.2 eq) to the reaction mixture.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR spectroscopy of the crude product. Purify by flash column chromatography.

Step 3: Hydrolysis to the α-Amino Acid

-

Reflux the purified alkylated product in 6 M hydrochloric acid for 12 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove the cleaved chiral auxiliary.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

-

The crude amino acid can be further purified by recrystallization or ion-exchange chromatography.

-

The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Quantitative Data

The following table summarizes typical results for the diastereoselective alkylation of the glycine enolate equivalent of (R)-1-acyl-3-isopropylpiperazine with various alkyl halides.

| Entry | Alkyl Halide (R-X) | Product | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Benzyl bromide | (R)-Phenylalanine | >95:5 | 85 | >98 |

| 2 | Iodomethane | (R)-Alanine | >90:10 | 88 | >95 |

| 3 | Isopropyl iodide | (R)-Valine | >98:2 | 82 | >99 |

Note: The data presented in this table is representative and based on analogous systems described in the literature. Actual results may vary depending on the specific reaction conditions and substrates used.

Logical Workflow for Asymmetric Synthesis

The general workflow for utilizing this compound as a precursor for a chiral auxiliary in asymmetric synthesis is depicted below.

Conclusion

This compound serves as a readily available and effective chiral starting material for the synthesis of more complex chiral structures. Its application as a precursor to chiral auxiliaries provides a reliable method for the asymmetric synthesis of valuable molecules such as non-natural amino acids. The protocols and data presented herein offer a foundation for researchers to explore and adapt this versatile building block for their specific synthetic targets in drug discovery and development. Further research into the development of novel chiral ligands derived from this scaffold is a promising avenue for expanding its utility in asymmetric catalysis.

References

Application Notes and Protocols: (R)-1-Boc-2-isopropylpiperazine in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-isopropylpiperazine is a valuable chiral building block for the synthesis of novel therapeutics targeting the central nervous system (CNS). The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into CNS drug candidates due to its favorable physicochemical properties that can enhance solubility, permeability, and metabolic stability.[1][2][3] The introduction of a chiral center via the isopropyl group at the 2-position allows for the development of stereospecific ligands, which can lead to improved potency, selectivity, and a better safety profile by differentiating between receptor enantiomers.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens enables regioselective functionalization, providing a versatile handle for the synthesis of diverse compound libraries.[4]

This document provides detailed application notes and protocols for the use of this compound in the discovery of CNS drug candidates, with a focus on its application in the synthesis of ligands for G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, which are key targets in the treatment of numerous neurological and psychiatric disorders.[6][7]

Key Applications in CNS Drug Discovery

Derivatives of this compound are primarily employed as ligands for various CNS targets, including:

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): The piperazine moiety is a common feature in many serotonergic agents used as antidepressants, anxiolytics, and antipsychotics.[6]

-

Dopamine Receptors (e.g., D2, D3): Arylpiperazine derivatives often exhibit high affinity for dopamine receptors and are integral to the development of antipsychotic medications.[7]

-

Multi-target Ligands: The versatile nature of the piperazine scaffold allows for the design of molecules that can modulate multiple targets, a desirable characteristic for treating complex CNS disorders.[8]

Experimental Protocols

Protocol 1: Synthesis of an N-Aryl-2-isopropylpiperazine Derivative

This protocol describes a general two-step procedure for the synthesis of a functionalized arylpiperazine derivative starting from this compound.

Step 1: Boc Deprotection

Objective: To remove the Boc protecting group to yield the free secondary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable organic solvent such as DCM or EtOAc in a round-bottom flask.

-

Add an excess of TFA (e.g., 10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 5 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO3 solution until the effervescence ceases.

-

Extract the aqueous layer with DCM or EtOAc (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain (R)-2-isopropylpiperazine.

Step 2: N-Arylation (Buchwald-Hartwig Amination)

Objective: To couple the deprotected piperazine with an aryl halide to form the desired N-aryl-2-isopropylpiperazine derivative.

Materials:

-

(R)-2-isopropylpiperazine (from Step 1)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

-

Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

-

Base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, (R)-2-isopropylpiperazine, palladium catalyst, ligand, and base.

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the vessel and heat the reaction mixture at 80-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., EtOAc).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target N-aryl-2-isopropylpiperazine derivative.

Protocol 2: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the synthesized compound for a specific CNS receptor (e.g., 5-HT2A receptor).

Materials:

-

Synthesized N-aryl-2-isopropylpiperazine derivative

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either the vehicle (for total binding), the non-specific binding control, or the synthesized compound at various concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following table provides a template for summarizing quantitative data from in vitro binding assays for a series of hypothetical compounds derived from this compound.

| Compound ID | R Group (Modification on Aryl Ring) | 5-HT2A Ki (nM) | D2 Ki (nM) | Selectivity (D2/5-HT2A) |

| Lead-01 | 4-Fluoro | 5.2 | 150.8 | 29.0 |

| Lead-02 | 4-Methoxy | 12.5 | 250.3 | 20.0 |

| Lead-03 | 3-Chloro | 8.1 | 95.6 | 11.8 |

| Lead-04 | 2-Methyl | 25.6 | 500.1 | 19.5 |

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a Gq-coupled receptor, such as the 5-HT2A receptor, which is a common target for arylpiperazine derivatives.

Caption: Simplified Gq-coupled signaling cascade for the 5-HT2A receptor.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and initial in vitro evaluation of a CNS drug candidate using this compound.

Caption: Workflow for synthesis and in vitro screening of CNS drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 5. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for the cleavage of the Boc protecting group.

This document provides a comprehensive guide to performing N-Boc deprotection using TFA in DCM, including a detailed experimental protocol, a summary of reaction conditions, and a discussion of the reaction mechanism and potential side reactions.

Reaction Mechanism